molecular formula C13H17NO B14122199 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-

Cat. No.: B14122199
M. Wt: 203.28 g/mol
InChI Key: CFTVJNKYTVMVCV-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- is a complex organic compound with a unique structure that combines elements of indene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of indene derivatives with furan derivatives in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro- is unique due to its specific structural features that combine indene and furan elements.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethanamine

InChI

InChI=1S/C13H17NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h7-9H,1-6,14H2

InChI Key

CFTVJNKYTVMVCV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1CCN)OCC3

Origin of Product

United States

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